molecular formula C8H6N4O2 B8550228 7-Nitro-4-quinazolinamine CAS No. 19815-14-6

7-Nitro-4-quinazolinamine

Cat. No. B8550228
M. Wt: 190.16 g/mol
InChI Key: HPTSUPQVQYHJPX-UHFFFAOYSA-N
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Patent
US08642582B2

Procedure details

A mixture of 1.6 g of 4-chloro-7-nitroquinazoline in 50 ml 7N ammonia in methanol was stirred overnight at rt and concentrated to dryness. The solid was suspended in water, filtered, rinsed with water followed by ether and dried overnight in vacuum oven to provide 0.98 g of 7-nitroquinazolin-4-amine (Compound 98-2).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([N+:12]([O-:14])=[O:13])=[CH:9][CH:10]=2)[N:5]=[CH:4][N:3]=1.[NH3:15]>CO>[N+:12]([C:8]1[CH:7]=[C:6]2[C:11]([C:2]([NH2:15])=[N:3][CH:4]=[N:5]2)=[CH:10][CH:9]=1)([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
ClC1=NC=NC2=CC(=CC=C12)[N+](=O)[O-]
Name
Quantity
50 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried overnight in vacuum oven
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2C(=NC=NC2=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.98 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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